molecular formula C9H14O4 B8200828 Ethyl 2-hydroxy-4-oxohept-2-enoate

Ethyl 2-hydroxy-4-oxohept-2-enoate

Cat. No. B8200828
M. Wt: 186.20 g/mol
InChI Key: CXRRNHQZBYUSLN-VURMDHGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-hydroxy-4-oxohept-2-enoate is a useful research compound. Its molecular formula is C9H14O4 and its molecular weight is 186.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-hydroxy-4-oxohept-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-hydroxy-4-oxohept-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • A study demonstrated the highly enantioselective sequential hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate, with an enantiomeric excess of 94-96%, highlighting the importance of temperature in the process (Meng, Zhu, & Zhang, 2008).

  • Another research found that Rhodium(II) acetate-catalyzed decomposition of ethyl 2-diazo-3-oxopent-4-enoates leads to 4-aryl-2-hydroxy-1-naphthoates or β,β-unsaturated esters (Taylor & Davies, 1983).

  • Ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate crystallizes in the triclinic crystal system, with intramolecular hydrogen bonds and intermolecular hydrogen bonding (Manolov, Morgenstern, & Hegetschweiler, 2012).

  • Isopropyl, ethyl, and methyl 2-(2-benzothiazolylsulfinyl)acetates are useful synthetic reagents for preparing optically active 4-hydroxyalk-2-enoates, which are ubiquitous in biologically active natural products and useful building blocks (Du et al., 2012).

  • Candida parapsilosis ATCC 7330 efficiently reduces alkyl 2-oxo-4-arylbutanoates and 2-oxo-4-arylbut-3-enoates, producing enantiomerically pure compounds with high enantiomeric excesses and good isolated yields (Baskar, Pandian, Priya, & Chadha, 2004).

  • The crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates reveals rare nonhydrogen bonding interactions and a C-H∙∙∙N hydrogen bond, highlighting the importance of rare interactions in crystal packing (Zhang, Wu, & Zhang, 2011).

  • 4-Hydroxy-2-pyridone can be synthesized with a yield of 31% from ethyl 2-cyano-5-(dimethylamino)-3-methoxypenta-2,4-dienoate by cyclization in 80% acetic acid (Chen, Sheng-yin, & Shao-hua, 2013).

properties

IUPAC Name

ethyl (Z)-2-hydroxy-4-oxohept-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-3-5-7(10)6-8(11)9(12)13-4-2/h6,11H,3-5H2,1-2H3/b8-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRRNHQZBYUSLN-VURMDHGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C=C(C(=O)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)/C=C(/C(=O)OCC)\O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-hydroxy-4-oxohept-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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